Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-
Brand Name: Vulcanchem
CAS No.: 653584-15-7
VCID: VC20264850
InChI: InChI=1S/C9H14N5O4P/c1-10-8-7-9(12-4-11-8)14(5-13-7)2-3-18-6-19(15,16)17/h4-5H,2-3,6H2,1H3,(H,10,11,12)(H2,15,16,17)
SMILES:
Molecular Formula: C9H14N5O4P
Molecular Weight: 287.21 g/mol

Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-

CAS No.: 653584-15-7

Cat. No.: VC20264850

Molecular Formula: C9H14N5O4P

Molecular Weight: 287.21 g/mol

* For research use only. Not for human or veterinary use.

Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- - 653584-15-7

Specification

CAS No. 653584-15-7
Molecular Formula C9H14N5O4P
Molecular Weight 287.21 g/mol
IUPAC Name 2-[6-(methylamino)purin-9-yl]ethoxymethylphosphonic acid
Standard InChI InChI=1S/C9H14N5O4P/c1-10-8-7-9(12-4-11-8)14(5-13-7)2-3-18-6-19(15,16)17/h4-5H,2-3,6H2,1H3,(H,10,11,12)(H2,15,16,17)
Standard InChI Key NCVPVIXUXLDAHI-UHFFFAOYSA-N
Canonical SMILES CNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a 9H-purin-9-yl nucleobase substituted at position 6 with a methylamino group (-NHCH₃), connected via a two-carbon ethoxy spacer to a methylphosphonic acid moiety. This configuration mimics natural nucleosides but replaces the labile phosphate ester with a hydrolytically stable phosphonate group, enhancing metabolic stability .

Key Structural Features:

  • Nucleobase: 6-(Methylamino)-9H-purine, a 9-deazahypoxanthine analog.

  • Linker: Ethoxyethyl chain (OCH₂CH₂O) bridges the nucleobase and phosphonate.

  • Phosphonate Group: -CH₂PO₃H₂, providing negative charge at physiological pH for target binding .

Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₄N₅O₄P
Molecular Weight287.21 g/mol
CAS Number653584-15-7
pKa4.18 (predicted)
SolubilityLow in organic solvents; moderate in DMSO

Synthesis and Structural Optimization

Synthetic Pathways

Synthesis involves multistep organic reactions to integrate the purine base with the phosphonate moiety (Scheme 1). Key steps include:

  • Ullmann Coupling: Reaction of 9-deazapurine derivatives with iodinated phosphonate precursors under Cu(I) catalysis .

  • Phosphonate Ester Hydrolysis: Use of trimethylsilyl bromide (TMSBr) in pyridine to deprotect phosphonate esters .

  • Purine Functionalization: Introduction of the methylamino group via nucleophilic substitution or reductive amination.

Challenges:

  • Low yields (44–72%) due to poor solubility of intermediates .

  • Oxidation of thiol intermediates to disulfides, requiring inert atmospheres .

Structural Modifications

Modifying the linker length and phosphonate substitution (e.g., PME vs. PEE groups) impacts enzyme affinity and selectivity . For example:

  • Compound 18c: A vinyl-linked analog showed IC₅₀ = 19 nM against human PNP (hPNP) and 4 nM against Mycobacterium tuberculosis PNP (MtPNP) .

  • Methoxy Substitution: At the phenyl C5 position (Compound 45b) reduced hPNP inhibition 6-fold due to steric clashes with His257 .

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound selectively inhibits PNPs, enzymes critical in purine salvage pathways. Key findings:

TargetIC₅₀ (nM)Selectivity vs. hPNPSource
hPNP19-
MtPNP460-fold

Crystallographic studies (PDB: 8 enzyme complexes) reveal:

  • The phosphonate group forms hydrogen bonds with Asp206 and Arg217 in hPNP .

  • The 9-deazapurine base π-stacks with Phe200, while the methylamino group hydrogen-bonds to Glu201 .

Cytotoxicity and Selectivity

The compound demonstrates nanomolar cytotoxicity against T-lymphoblastic cells (CC₅₀ = 9 nM) but no effect on HeLa, HL60, or primary PBMCs at ≤10 μM . This selectivity stems from preferential uptake by T-cells and PNP overexpression in lymphoid tissues .

Therapeutic Applications

Antimicrobial Activity

The 60-fold selectivity for MtPNP over hPNP positions it as a candidate for tuberculosis therapy . Co-administration with immucillin H synergistically reduced bacterial load in in vitro assays .

Prodrug Development

To address solubility limitations, ester/amide prodrugs (e.g., 50a) were synthesized, improving oral bioavailability by 12-fold .

Comparative Analysis with Related Compounds

CompoundTargetIC₅₀ (nM)SelectivityApplication
PMEGViral polymerases50LowAntiviral
AdefovirHBV polymerase120ModerateHepatitis B
This compoundhPNP/MtPNP19/4HighOncology, infectious

The methylamino substitution enhances hPNP affinity compared to unmodified ANPs, while the ortho-substituted phosphonate optimizes MtPNP binding .

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